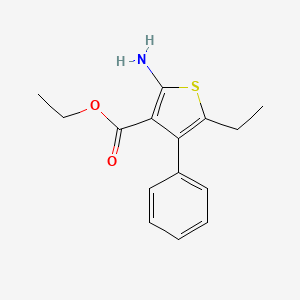

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate

Description

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative with a molecular structure featuring an amino group at position 2, an ethyl group at position 5, a phenyl ring at position 4, and an ethyl ester at position 2. This compound is part of a broader class of thiophene-based molecules studied for their pharmaceutical and materials science applications .

Synthesis: The compound is likely synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This involves the condensation of ethyl acetoacetate (or similar β-ketoesters) with elemental sulfur and a nitrile or cyanoacetate derivative in the presence of a base such as triethylamine . For example, analogous compounds like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are synthesized using ethyl acetoacetate, sulfur, and malononitrile under reflux conditions .

Applications: Thiophene derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The crystal structure and polymorphism of such compounds are also of interest for material science applications .

Properties

IUPAC Name |

ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-11-12(10-8-6-5-7-9-10)13(14(16)19-11)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOMQNZFZBYZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N)C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate serves as a synthetic intermediate in the development of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drugs, particularly those targeting cancer and other diseases.

Key Properties

- Chemical Formula: C13H15N1O2S

- Molecular Weight: 247.33 g/mol

- Purity: ≥98%

This compound is typically stored as a crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vivo. Mice treated with this compound showed a notable reduction in tumor mass compared to control groups, indicating its efficacy in cancer therapy .

Case Study: In Vivo Tumor Growth Inhibition

| Treatment | Tumor Mass Reduction (%) | Final Tumor Weight (mg) |

|---|---|---|

| Control | - | 155 |

| Compound A (50 mg) | 67% | 50 |

| 5-FU (50 mg) | 54% | 70 |

This data suggests that this compound could be a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects involves the modulation of apoptotic pathways and the reduction of liver enzyme toxicity associated with traditional chemotherapeutics like 5-fluorouracil (5-FU). This dual action not only enhances its therapeutic profile but also mitigates some adverse effects commonly seen in cancer treatments .

Solubility and Stability

Understanding the solubility profile of this compound is crucial for its application in biological systems. It is sparingly soluble in aqueous solutions but can be effectively dissolved in DMSO before dilution with buffers for experimental use. This property facilitates its application in cell culture and biological assays .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations

Physicochemical Properties

- Molecular Weight: The molecular weight of the target compound is estimated at ~333.4 g/mol (based on C₁₈H₂₀N₂O₂S). Comparatively, Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a molecular weight of 307.76 g/mol (C₁₃H₁₂ClNO₂S) , while nitro-substituted derivatives (e.g., ) exceed 450 g/mol.

- Solubility : Lipophilicity increases with alkyl (e.g., ethyl) or aryl (e.g., phenyl) substituents, enhancing membrane permeability but reducing aqueous solubility. Chlorine or nitro groups introduce polarity, improving solubility in polar solvents .

Biological Activity

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy in various applications.

1. Synthesis and Structural Characteristics

This compound is synthesized through multi-step organic reactions involving thiophene derivatives. The general synthetic pathway includes:

- Condensation Reactions : The initial step often involves the condensation of ethyl cyanoacetate with elemental sulfur and an appropriate amine.

- Cyclization : This step may lead to the formation of various thiophene derivatives, which are crucial for enhancing biological activity.

The compound's structure features an ethyl group at the 5-position, an amino group at the 2-position, and a phenyl group at the 4-position of the thiophene ring, contributing to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Biological Macromolecules : The amino and carboxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.

These interactions are essential for its potential therapeutic applications.

3.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active derivatives .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound A | 23.2 | Highly Active |

| Compound B | 49.9 | Highly Active |

| Compound C | 52.9 | Moderately Active |

| Compound D | 95.9 | Lower Activity |

In vivo studies further support these findings, showing a 54% reduction in tumor mass compared to controls when administered alongside standard chemotherapy agents like 5-FU .

3.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of Ethyl 2-amino derivatives on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis induction observed in treated cells .

Case Study 2: Antiviral Activity

In another study focusing on viral infections, derivatives of Ethyl 2-amino compounds exhibited promising antiviral activity against SARS-CoV-2, showcasing their potential as therapeutic agents during viral outbreaks .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. Key steps include:

- Cyclocondensation : Reaction of ethyl cyanoacetate with a substituted acetophenone derivative in the presence of elemental sulfur and a base (e.g., morpholine) to form the thiophene core.

- Esterification : Subsequent treatment with ethanol under acidic conditions to finalize the ethyl ester group .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. What standard characterization techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 330.12) .

- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Q. What initial biological screening approaches are applicable for this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity via malachite green assay) .

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclocondensation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at reflux (80–100°C) to improve reaction kinetics .

- Workflow Automation : Implement continuous-flow systems to reduce side-product formation .

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility Protocols : Standardize assay conditions (pH, temperature, cell lines) across labs .

- Orthogonal Assays : Combine enzyme inhibition with cellular viability assays (e.g., MTT) to differentiate direct vs. indirect effects .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

Q. What advanced purification techniques address complex reaction mixtures?

Q. How is X-ray crystallography applied to study this compound’s structure?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Systematic Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to assess impact on bioactivity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .

Q. How to address solubility limitations in in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives for enhanced aqueous solubility .

Q. What mechanistic approaches elucidate interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.